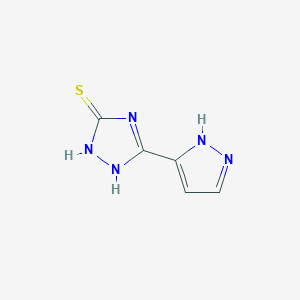![molecular formula C13H13ClN2O3 B2694568 N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428374-82-6](/img/structure/B2694568.png)
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl chain, a methoxy group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Ethyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions to form 2-(4-chlorophenyl)ethylamine.
Oxazole Ring Formation: The intermediate is then subjected to cyclization with appropriate reagents to form the oxazole ring. This step often involves the use of reagents such as acetic anhydride and a base like sodium acetate.
Methoxylation: The oxazole intermediate is then methoxylated using methanol and a catalyst such as sulfuric acid to introduce the methoxy group.
Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the methoxylated oxazole with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring or other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives or dechlorinated products.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-THIAZOLE-5-CARBOXAMIDE: Similar structure but contains a thiazole ring instead of an oxazole ring.
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-IMIDAZOLE-5-CARBOXAMIDE: Contains an imidazole ring instead of an oxazole ring.
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-PYRAZOLE-5-CARBOXAMIDE: Contains a pyrazole ring instead of an oxazole ring.
Uniqueness
N-[2-(4-CHLOROPHENYL)ETHYL]-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-8-11(19-16-12)13(17)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGRGDMDACJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
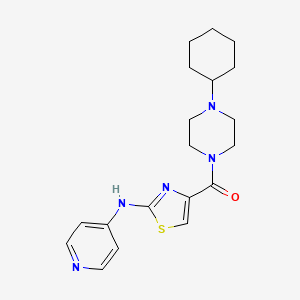

![(2E)-1-[4-(3-fluoropropoxy)phenyl]-3-[(3-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2694491.png)
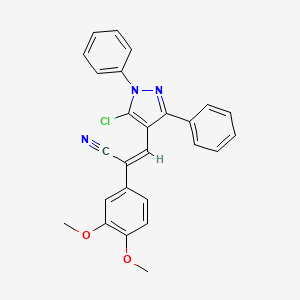
![ethyl 5-{[(4-bromophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2694494.png)
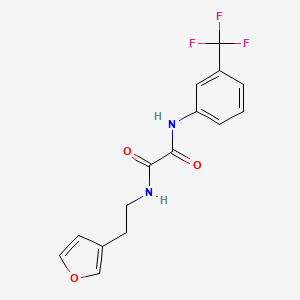
![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-5-amine dihydrochloride](/img/structure/B2694499.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)
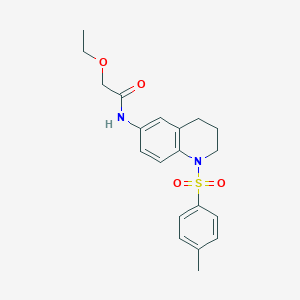

![2-Chloro-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]propanamide](/img/structure/B2694505.png)

![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)
